REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[S:4][C:5]([CH3:8])=[N:6][N:7]=1.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>N1C=CC=CC=1>[CH3:1][N:2]([C:3]1[S:4][C:5]([CH3:8])=[N:6][N:7]=1)[C:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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CNC=1SC(=NN1)C
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the pyridine then evaporated off under reduced pressure
|
Type
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ADDITION
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Details
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The residue was treated with water
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Type
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EXTRACTION
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Details
|
extracted with chloroform
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Type
|
WASH
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Details
|
The chloroform was washed with a saturated solution of sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated solution of sodium chloride, dried
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=CC=CC=C1)=O)C=1SC(=NN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |